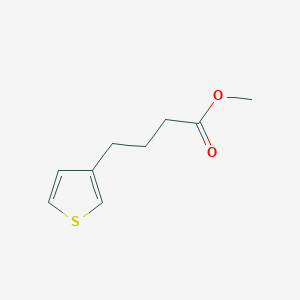

Methyl 4-(thiophen-3-yl)butanoate

Description

Properties

CAS No. |

122417-23-6 |

|---|---|

Molecular Formula |

C9H12O2S |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

methyl 4-thiophen-3-ylbutanoate |

InChI |

InChI=1S/C9H12O2S/c1-11-9(10)4-2-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3 |

InChI Key |

OVGQHSQVDXREMA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Gamma-Keto Ester Synthesis as a Precursor

Raposo et al. demonstrated the synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate via Friedel-Crafts acylation using thiophene and methyl 4-chloro-4-oxobutanoate. This method involves:

-

Preparation of the acylating agent : Methyl 4-chloro-4-oxobutanoate is synthesized via alcoholysis of 4-methoxy-4-oxobutanoic acid.

-

Electrophilic substitution : Thiophene undergoes acylation at the 2-position under anhydrous AlCl₃ catalysis.

-

Isolation : Liquid-liquid extraction and purification via column chromatography yield the gamma-keto ester.

To adapt this for 3-substitution, electron-donating groups (e.g., methoxy) or steric hindrance at the 2-position could redirect electrophiles. For example, pre-functionalizing thiophene with a 2-methyl group (as in) may favor 3-substitution due to steric effects. Subsequent reduction of the ketone (e.g., Clemmensen or Wolff-Kishner) would yield the saturated ester, though this step requires further optimization.

Nucleophilic Substitution on Halogenated Thiophenes

Halogenated thiophenes serve as versatile intermediates for introducing alkyl or ester chains via nucleophilic substitution.

Chlorination and Alkylation

A patent by WO2009006066A2 details chlorination of 3-aminothiophene derivatives using N-chlorosuccinimide (NCS) or hexachloroethane. For example:

-

Chlorination : (4-Methyl-thiophen-3-yl)-carbamic acid tert-butyl ester reacts with NCS in tetrahydrofuran (THF) at -78°C to yield 2-chloro-4-methylthiophen-3-amine.

-

Nucleophilic displacement : The chloro group is displaced by a butanoate enolate. For instance, methyl 4-bromobutanoate could react with 3-chlorothiophene under basic conditions (e.g., K₂CO₃/DMF), though yields depend on the activation of the aromatic ring.

Limitations and Optimizations

Nucleophilic aromatic substitution on thiophene is challenging due to its aromatic stability. Activating the ring with electron-withdrawing groups (e.g., nitro) or using polar aprotic solvents (e.g., DMSO) may enhance reactivity. For example, achieves 51% yield in chlorination steps using hexachloroethane and n-BuLi, suggesting that directed ortho-metalation could facilitate substitution.

Esterification of 4-(Thiophen-3-yl)Butanoic Acid

Direct esterification of the corresponding carboxylic acid offers a straightforward route, though synthesis of the acid precursor requires careful planning.

Cyclization-Alkylation Strategies

Recent advancements in one-pot methodologies enable simultaneous cyclization and alkylation, streamlining synthesis.

Iodine-Mediated Cyclization

A 2021 study describes a one-pot synthesis of 3-propionone-substituted benzo[b]thiophenes using iodine as both a cyclizing agent and alkylation catalyst. Key steps include:

-

Cyclization : Iodine mediates electrophilic cyclization of alkynyl thioanisole to form a 3-iodobenzo[b]thiophene.

-

Alkylation : The iodide intermediate reacts with 1,3-dicarbonyl compounds (e.g., methyl acetoacetate) via nucleophilic substitution.

For Methyl 4-(thiophen-3-yl)butanoate, a similar approach could employ a four-carbon dicarbonyl compound (e.g., methyl 4-oxopentanoate) to install the butanoate chain during alkylation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-(thiophen-3-yl)butanoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the thiophene ring.

Reduction: Lithium aluminum hydride for reduction of the ester group.

Substitution: Halogens (e.g., bromine) for halogenation reactions.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 4-(thiophen-3-yl)butanol.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(thiophen-3-yl)butanoate is primarily explored for its potential therapeutic properties. Its structural features allow it to be an intermediate in the synthesis of biologically active compounds.

Synthesis of Chiral Compounds

One significant application is as a chiral intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the production of carbonic anhydrase inhibitors, which are used to treat ocular hypertension and glaucoma. The compound facilitates the formation of specific enantiomers that exhibit enhanced biological activity compared to their racemic counterparts .

Antimicrobial Activity

Research indicates that thiophene-containing derivatives, including this compound, exhibit antimicrobial properties. These compounds have shown efficacy against various gram-negative bacteria and eukaryotic microorganisms, making them candidates for developing new antimicrobial agents .

Material Science Applications

The unique chemical structure of this compound also makes it valuable in material science.

Self-Assembling Properties

The compound has demonstrated self-assembling characteristics, which are essential for creating advanced materials with specific functionalities. Its ability to form organized structures can be harnessed in nanotechnology and the development of smart materials .

Conductive Polymers

This compound can be utilized in synthesizing conductive polymers due to its thiophene moiety. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they enhance electrical conductivity and stability .

Development of Antimicrobial Agents

A study focused on synthesizing thiophene derivatives, including this compound, highlighted its potential as an antimicrobial agent. The synthesized compounds were tested against various pathogens, showing significant inhibitory effects. This research supports the compound's application in developing new antibiotics .

Synthesis of Carbonic Anhydrase Inhibitors

Another case study involved using this compound as a precursor for synthesizing carbonic anhydrase inhibitors. The study demonstrated that specific modifications to the compound led to enhanced potency against the target enzyme, indicating its importance in pharmaceutical development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 4-(thiophen-3-yl)butanoate is primarily related to its chemical structure. The thiophene ring can interact with various biological targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The ester group can undergo hydrolysis to release the active thiophene moiety, which can then exert its effects on molecular targets.

Comparison with Similar Compounds

Methyl 4-(thiophen-2-yl)butanoate: Similar structure but with the thiophene ring at the second position.

Ethyl 4-(thiophen-3-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 3-(thiophen-3-yl)propanoate: Similar structure but with a shorter carbon chain.

Uniqueness: Methyl 4-(thiophen-3-yl)butanoate is unique due to the specific positioning of the thiophene ring and the length of the carbon chain, which can influence its reactivity and biological activity. The combination of the butanoate and thiophene moieties provides a distinct set of chemical properties that can be leveraged in various applications.

Biological Activity

Methyl 4-(thiophen-3-yl)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a thiophene ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Chemical Formula : CHOS

- Molecular Weight : 224.28 g/mol

The presence of the thiophene moiety is significant as it is recognized for contributing to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties .

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. Specifically, it has been suggested that such compounds can inhibit viral replication at the molecular level. This activity is crucial in developing new antiviral therapies.

Anticancer Properties

Thiophene derivatives have been extensively studied for their anticancer potential. This compound may act as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival. For instance, thiophene compounds have been shown to interfere with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in various cancers .

Anti-inflammatory Effects

The compound's structure suggests that it could possess anti-inflammatory properties. Thiophene derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act by:

- Inhibiting Enzymatic Activity : Compounds like this can inhibit enzymes critical for cell signaling and metabolism.

- Modulating Receptor Activity : By binding to receptors, these compounds can alter cellular responses related to growth and inflammation.

Study on Antiviral Activity

A study investigated the antiviral potential of thiophene derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting that further development could lead to effective antiviral agents.

Research on Anticancer Effects

Another research project focused on the anticancer properties of thiophene-based compounds. The findings revealed that these compounds could induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway. This compound showed promise as a lead compound for further synthesis and optimization .

Comparative Analysis of Thiophene Derivatives

The following table summarizes various thiophene derivatives and their reported biological activities:

Q & A

Q. What are the common synthetic routes for Methyl 4-(thiophen-3-yl)butanoate, and what factors influence reaction yields?

Answer: The synthesis typically involves esterification of 4-(thiophen-3-yl)butanoic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternative routes include coupling reactions between thiophene derivatives and pre-functionalized butanoate esters. Key factors affecting yields include:

- Catalyst choice : Acidic catalysts (e.g., H₂SO₄) may require strict temperature control (60–80°C) to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification.

- Reaction time : Prolonged heating (>12 hours) can lead to ester hydrolysis or thiophene ring decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Answer:

- ¹H/¹³C NMR : Confirm ester formation (δ ~3.6 ppm for methoxy group; δ ~170 ppm for carbonyl carbon). Thiophene protons appear as distinct aromatic signals (δ 6.8–7.5 ppm) .

- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 212.3 (calculated for C₉H₁₂O₂S) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 ratio) to separate ester products from unreacted acids or thiophene byproducts.

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals.

- Distillation : For large-scale syntheses, vacuum distillation (bp ~120–130°C at 10 mmHg) minimizes thermal degradation .

Advanced Research Questions

Q. How does the electronic nature of the thiophene ring influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The sulfur atom in thiophene enhances electron delocalization, making the β-position of the butanoate chain more electrophilic. This facilitates nucleophilic attacks (e.g., by amines or alkoxides) at the ester carbonyl group. Computational studies (DFT) suggest that the thiophene’s resonance effects lower the LUMO energy of the ester, increasing reactivity by ~15% compared to phenyl-substituted analogs .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:

- Assay standardization : Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to rule out false positives.

- Structural verification : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical integrity) .

- Dose-response analysis : Use Hill plots to compare EC₅₀ values across studies, accounting for differences in cell lines or incubation times .

Q. What strategies are recommended for optimizing the synthetic yield of this compound when scaling up from milligram to gram quantities?

Answer:

- Flow chemistry : Continuous reactors reduce side reactions and improve heat dissipation.

- Catalyst immobilization : Silica-supported acids (e.g., SiO₂-SO₃H) enhance recyclability and reduce waste.

- In-line analytics : Implement FT-IR or HPLC monitoring to adjust reaction parameters in real time .

Key Considerations for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.